Methyl o-toluate
Overview
Description
Methyl o-toluate is a chemical compound that is closely related to the structure and reactivity of other aromatic esters. While the provided papers do not directly discuss methyl o-toluate, they provide insights into related compounds that can help infer some aspects of methyl o-toluate's behavior. For instance, the internal rotation of the methyl group in o-toluidine cations, as studied in the first paper, can give us clues about the dynamics of methyl groups attached to an aromatic ring in a similar compound like methyl o-toluate .
Synthesis Analysis
The synthesis of complex molecules often involves the formation of intermediate compounds that possess functional groups similar to those found in methyl o-toluate. The third paper describes a formal total synthesis of methyl trachyloban-18-oate and methyl 16-oxo-17-norkauran-18-oate, which includes the preparation of methyl esters from abietic acid . This process, while not directly related to methyl o-toluate, showcases the type of synthetic strategies that might be employed in the synthesis of aromatic esters.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl o-toluate can be inferred from studies such as the one described in the first paper, where the internal rotation of the methyl group in o-toluidine cations is analyzed . This analysis provides valuable information on how the methyl group's rotation is affected by the electronic structure of the molecule, which is also relevant for understanding the molecular structure of methyl o-toluate.
Chemical Reactions Analysis
The second paper provides an in-depth look at the mass spectrum of isopropyl o-toluate, a compound structurally related to methyl o-toluate . The study reveals details about the fragmentation patterns and the formation of ions, which are crucial for understanding the types of chemical reactions that methyl o-toluate might undergo. The paper discusses the scrambling of hydrogen atoms within the molecule, which could be a common feature in the chemical reactions of methyl o-toluate as well.
Physical and Chemical Properties Analysis
Although the provided papers do not directly discuss the physical and chemical properties of methyl o-toluate, they offer insights into the properties of closely related compounds. For example, the mass spectrum analysis of isopropyl o-toluate can shed light on the volatility and stability of the molecule, which may be similar in methyl o-toluate . Additionally, the study of internal rotation in o-toluidine cations can provide information on the potential energy barriers and rotational freedom of the methyl group, which are important physical properties .
Scientific Research Applications
1. Crystal Structure Studies
Methyl o-toluate, also known as o-methylbenzoic acid, has been studied for its crystalline properties. Researchers Polito et al. (2008) explored the crystallization of o-methylbenzoic acid and o-chlorobenzoic acid. Their findings revealed significant differences in the packing of hydrogen-bonded ribbons in the crystal structures of these compounds, contributing to our understanding of crystalline behavior in organic compounds (Polito et al., 2008).
2. Catalytic Oxidation Studies
Methyl o-toluate has applications in catalytic processes. A study by Menon et al. (2011) investigated the total oxidation of toluene over a CuO–CeO2/γ-Al2O3 catalyst. Their research provides insights into the mechanisms of catalytic oxidation, which is crucial for industrial applications and environmental technology (Menon, Galvita, & Marin, 2011).
3. Environmental Impact Analysis
The impact of methyl o-toluate on the environment and human health is also a subject of scientific research. Hong et al. (2016) conducted a study analyzing the effects of toluene exposure on gene expression and methylation patterns. Their findings help in understanding the environmental and health implications of exposure to compounds like methyl o-toluate (Hong et al., 2016).
4. Thermodynamics and Kinetics Studies
Methyl o-toluate's behavior in supercooled states has been explored to understand its thermodynamic properties. Chen et al. (2009) studied the enthalpy and dielectric relaxations in supercooled methyl m-toluate, providing insights into the behavior of organic glass-forming liquids (Chen, Zhao, & Wang, 2009).
5. Chemical Modification Studies
Atik et al. (2017) investigated the O-methylation of side chains of certain amino acids, shedding light on chemical processes relevant in proteomics and molecular biology. This research highlights the broader applications of methylation reactions in scientific research (Atik, Guray, & Yalcin, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWZECQNFWFVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048208 | |
Record name | Methyl 2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Methyl o-toluate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21160 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.16 [mmHg] | |
Record name | Methyl o-toluate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21160 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Methyl o-toluate | |
CAS RN |
89-71-4, 25567-11-7 | |
Record name | Methyl 2-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl o-toluate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl o-toluate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9402 | |
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Record name | Benzoic acid, 2-methyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Methyl 2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl o-toluate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.757 | |
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Record name | METHYL O-TOLUATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC8KDB9FUW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.